molecular formula C18H14F2N2O2 B2370399 2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-63-0

2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2370399
CAS RN: 898436-63-0
M. Wt: 328.319
InChI Key: DKGONAZWXYEHSX-UHFFFAOYSA-N
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Description

This compound is a fused-ring molecule that has been explored as a multifunctional tumor theranostic reagent for photothermal/photodynamic therapy guided by NIR-II imaging . It has an electron-deficient core with a ladder-type multi-fused ring and shows a narrow band gap that can enhance the near-infrared absorption .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused-ring system. It has an electron-deficient core with a ladder-type multi-fused ring . The exact molecular structure would require more specific information or advanced analytical techniques to determine.

Mechanism of Action

The compound has been used for photothermal/photodynamic therapy guided by NIR-II imaging. It shows a narrow band gap that can enhance the near-infrared absorption, making it an excellent candidate for cancer photothermal/photodynamic therapy .

Future Directions

The compound shows promising potential in clinical cancer NIR-II imaging-guided phototherapy . Its use as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices also suggests potential future applications in the field of organic electronics .

properties

IUPAC Name

2,6-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-13-4-1-5-14(20)16(13)18(24)21-12-7-10-3-2-6-22-15(23)9-11(8-12)17(10)22/h1,4-5,7-8H,2-3,6,9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGONAZWXYEHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC=C4F)F)CC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327267
Record name 2,6-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

CAS RN

898436-63-0
Record name 2,6-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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